
Florylpicoxamid-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Florylpicoxamid-phenol is a synthetic fungicide belonging to the picolinamide chemical family. It is known for its broad-spectrum activity against various plant pathogenic fungi. This compound is designed to deliver maximum biological activity while minimizing environmental impact through rapid degradation after application .
Métodos De Preparación
The synthesis of florylpicoxamid-phenol involves multiple steps, adhering to principles of Green Chemistry. The active ingredient is developed as a single stereoisomer to minimize the dose rate and avoid environmental burdens of less active stereoisomers. The synthetic route includes the use of renewable raw materials such as lactic acid and alanine. The process involves a convergent stereoselective synthesis that reduces the use of protecting groups and employs safer reaction solvents. A novel synthetic sequence to the 2,3,4-trisubstituted pyridine motif from furfural further increases the renewable carbon content of the active ingredient to nearly 50% .
Análisis De Reacciones Químicas
Florylpicoxamid-phenol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Florylpicoxamid-phenol exerts its effects by targeting the quinone ‘inside’ (Qi) binding site of the mitochondrial cytochrome bc1 complex. This inhibition disrupts the mitochondrial electron transport chain, leading to the prevention of spore germination on the leaf surface and arresting mycelial growth and pycnidia development in leaf tissue .
Comparación Con Compuestos Similares
Florylpicoxamid-phenol is unique compared to other fungicides due to its specific targeting of the Qi site and its development as a single stereoisomer. Similar compounds include:
Fenpicoxamid: Another picolinamide fungicide that also targets the Qi site of the mitochondrial cytochrome bc1 complex.
Epoxiconazole: A triazole fungicide with a different mode of action but used for similar agricultural applications.
Fluxapyroxad: A pyrazole-carboxamide fungicide with broad-spectrum activity against plant pathogenic fungi.
This compound stands out due to its sustainable synthesis and rapid degradation, making it an environmentally friendly option for crop protection .
Propiedades
Fórmula molecular |
C25H24F2N2O5 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
[(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C25H24F2N2O5/c1-14(29-24(31)22-23(30)20(33-3)12-13-28-22)25(32)34-15(2)21(16-4-8-18(26)9-5-16)17-6-10-19(27)11-7-17/h4-15,21,30H,1-3H3,(H,29,31)/t14-,15-/m0/s1 |
Clave InChI |
FXCKWSOZNZLUMM-GJZGRUSLSA-N |
SMILES isomérico |
C[C@@H](C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)[C@H](C)NC(=O)C3=NC=CC(=C3O)OC |
SMILES canónico |
CC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)C(C)NC(=O)C3=NC=CC(=C3O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


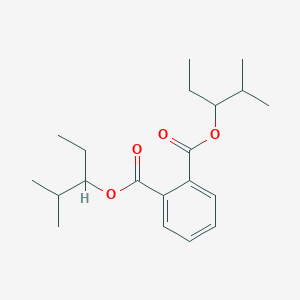


![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

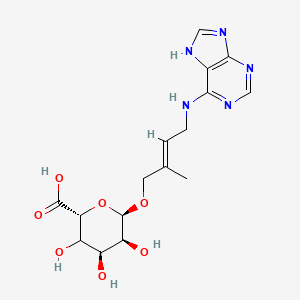
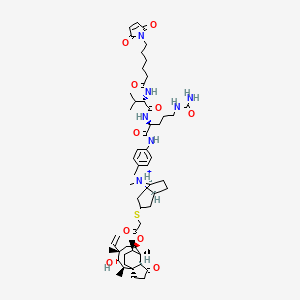
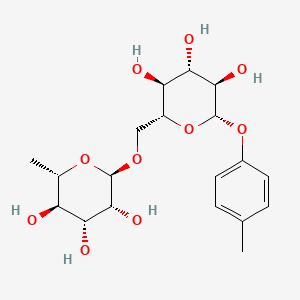


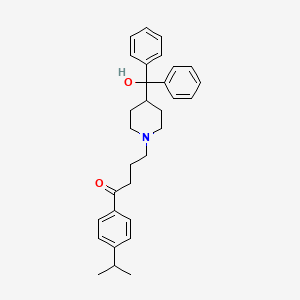
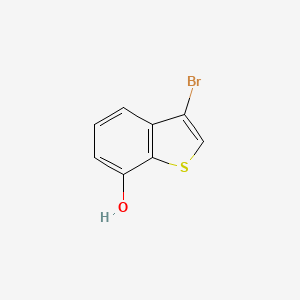
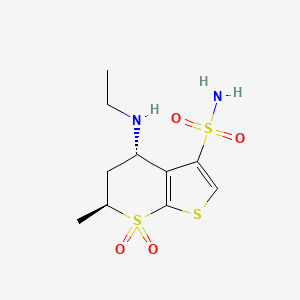
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
